2-(4-Fluoro-3,5-dimethylphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-7-11(8-10(2)13(9)14)12-5-3-4-6-15-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTAHSUHBIAFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3,5-dimethylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium azide in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are azido derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Research has indicated that pyridine derivatives, including 2-(4-fluoro-3,5-dimethylphenyl)pyridine, can serve as scaffolds for developing antimalarial drugs. A study highlighted that compounds with similar structures showed promising in vitro activity against Plasmodium falciparum, the causative agent of malaria, suggesting that modifications in the pyridine structure could enhance efficacy against this pathogen .
Inhibitors of Kinases
Pyridine derivatives have also been investigated for their potential as kinase inhibitors. Specifically, compounds related to this compound have been designed to selectively inhibit G protein-coupled receptor kinases (GRKs). One study demonstrated that structural modifications led to increased selectivity and potency against specific GRK isoforms, which are critical in various signaling pathways .
Synthesis and Functionalization
Late-Stage Functionalization
The compound can be utilized in late-stage functionalization processes, which allow for the introduction of various functional groups into complex molecules. This method enhances the diversity of chemical entities available for biological testing and can streamline the synthesis of pharmaceutical candidates . The mild reaction conditions required for nucleophilic aromatic substitution of fluoropyridines make them particularly useful in medicinal chemistry .
Biological Research
Pharmacological Studies
Research has shown that compounds derived from pyridine structures exhibit a range of biological activities, including antibacterial and antifungal properties. The ability to modify the pyridine core allows researchers to tailor compounds for specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: The 4-fluoro-3,5-dimethylphenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2,6-diphenylpyridines) . Its 1,4-dihydropyridine core is more redox-active than the fully aromatic pyridine.
- Conformational Flexibility: The pyrazolo[4,3-c]pyridine derivatives (e.g., Compound 80h ) exhibit rigid bicyclic cores, while the target compound’s monocyclic pyridine allows greater rotational freedom.
Key Research Findings
- Role in Drug Discovery: this compound derivatives exhibit improved metabolic stability over non-fluorinated counterparts, as shown in pharmacokinetic studies of pyrazolo-pyridine inhibitors . The 2-thienyl group in 2,6-diphenyl-4-(2-thienyl)pyridine enhances intermolecular hydrogen bonding, stabilizing crystal structures .
Challenges in Synthesis :
Biological Activity
2-(4-Fluoro-3,5-dimethylphenyl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a 4-fluoro-3,5-dimethylphenyl group. The presence of the fluorine atom and the dimethyl groups can influence the compound's lipophilicity and receptor binding properties.
1. Pharmacological Effects
Research indicates that compounds with similar structures can exhibit significant interactions with G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. GPCRs are involved in various signaling pathways that regulate cardiovascular function, metabolism, and neuropsychiatric disorders .
Table 1: Summary of Biological Activities Related to Similar Compounds
The biological activity of this compound may involve modulation of various receptors. For instance:
- GPCR Modulation : Similar compounds have been shown to interact with GPCRs, influencing pathways related to heart function and metabolism .
- Neurotransmitter Interaction : There is evidence suggesting that derivatives can affect neurotransmitter systems, potentially offering therapeutic avenues for neuropsychiatric disorders .
Case Study 1: Cardiovascular Implications
In a study focusing on GPCRs related to cardiac function, it was found that certain analogs of pyridine compounds could enhance the contractile function of cardiac cells by modulating GRK2 activity. Inhibition of GRK2 led to an increase in activated β-adrenergic receptors on the cell membrane, improving heart responsiveness . The implications for heart failure treatments are significant.
Case Study 2: Neuropsychiatric Disorders
Another study explored the effects of similar compounds on metabotropic glutamate receptor (mGluR) pathways. Compounds targeting mGluR2 showed promise in addressing conditions such as anxiety and depression through modulation of glutamate signaling . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Fluoro-3,5-dimethylphenyl)pyridine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis often involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 4-fluoro-3,5-dimethylphenyl group to the pyridine core. For example, hydrazine hydrochloride derivatives can react with intermediates under reflux (e.g., ethanol at 75°C) to achieve yields of ~35% after silica gel column chromatography (dichloromethane/methanol gradients) . Base-mediated reactions (e.g., NaOH in dichloromethane) are also critical for deprotonation and facilitating substitution .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H NMR : Identifies substituent patterns via aromatic proton splitting and methyl group signals (e.g., 4-fluoro-3,5-dimethylphenyl protons at δ 6.8–7.2 ppm) .
- LC/MS : Confirms molecular weight (e.g., retention time ~1.30 min under SMD-FA05-1 conditions) and fragmentation patterns .
- FT-IR : Detects functional groups like C-F stretches (~1220 cm⁻¹) and pyridine ring vibrations .
Q. What are the common biological targets or applications of derivatives of this compound?
- Methodological Answer : The 4-fluoro-3,5-dimethylphenyl group is frequently used in medicinal chemistry for targeting enzymes or receptors. For example, similar derivatives are intermediates in kinase inhibitors or GLP-1 receptor modulators, as seen in patent applications . Biological activity is typically assessed via in vitro assays (e.g., enzyme inhibition or cell viability studies).
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields when introducing the 4-fluoro-3,5-dimethylphenyl group under varying catalytic conditions?
- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or catalyst loading. Systematic optimization using Design of Experiments (DoE) is recommended. For instance, ethanol at 75°C yielded 35% in one study , while dichloromethane/NaOH systems achieved higher purity (99%) in another . Contrasting results should be analyzed via kinetic studies or computational modeling to identify rate-limiting steps.
Q. What computational methods predict the reactivity and regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density to predict regioselectivity. The electron-withdrawing fluoro group and steric hindrance from dimethyl substituents direct electrophiles to the pyridine’s 4-position. Software like Gaussian or ORCA is used to model transition states and activation energies .
Q. How do steric and electronic effects of the 3,5-dimethyl and 4-fluoro substituents influence interactions with biological macromolecules?
- Methodological Answer : The 3,5-dimethyl groups enhance hydrophobic interactions in binding pockets, while the 4-fluoro group modulates electron density for hydrogen bonding. Molecular docking (e.g., AutoDock Vina) and MD simulations can quantify these effects. Patent data suggest such moieties improve target affinity in kinase inhibitors .
Q. What strategies optimize the purification of polar derivatives of this compound?
- Methodological Answer : Polar functional groups (e.g., aldehydes or amines) require gradient elution in chromatography. Silica gel with dichloromethane/methanol (9:1 to 1:0) effectively separates intermediates . For highly polar species, reverse-phase HPLC with acetonitrile/water gradients is preferred .
Contradiction Analysis & Troubleshooting
Q. How to resolve discrepancies in reported spectroscopic data for structurally similar analogs?
- Methodological Answer : Cross-validate using multiple techniques (e.g., 1H NMR, 13C NMR, and HRMS). For example, LC/MS retention times may vary due to column aging , while NMR shifts depend on solvent (CDCl3 vs. DMSO-d6). Public databases (e.g., PubChem) and patent supplementary materials provide reference spectra for comparison .
Safety & Handling
Q. What safety precautions are critical during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
